molecular formula C17H31N3O4 B13932604 2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid

2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid

Cat. No.: B13932604
M. Wt: 341.4 g/mol
InChI Key: ULJXGJVCIAVJGY-UHFFFAOYSA-N
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Description

2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid is a chemical compound known for its versatility in scientific research. It is a derivative of piperazine, a compound that interacts with various targets, including neurotransmitter receptors and ion channels. This compound is often used in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid typically involves the reaction of 4-ethoxycarbonylmethyl-piperazine-1-carboxylic acid tert-butyl ester with sodium hydroxide in methanol . The mixture is stirred for several hours, concentrated, and then adjusted to a specific pH using citric acid solution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of new organic compounds.

    Biology: In the development of PROTACs for targeted protein degradation.

    Medicine: Potential use in the design and synthesis of anti-tuberculosis drugs.

    Industry: Used in the creation of chemical conjugates and other industrial applications.

Mechanism of Action

As a piperazine derivative, 2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid interacts with its targets by binding to specific sites, leading to changes in the activity of these targets. The exact molecular mechanism of action is yet to be fully determined, but it is known to affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
  • 1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine
  • 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid

Uniqueness

2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid is unique due to its specific structure, which allows it to be used as a rigid linker in PROTAC development. This rigidity impacts the 3D orientation of the degrader, optimizing drug-like properties and enhancing its effectiveness in targeted protein degradation.

Properties

Molecular Formula

C17H31N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

2-[4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]piperidin-1-yl]acetic acid

InChI

InChI=1S/C17H31N3O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)12-14-4-6-18(7-5-14)13-15(21)22/h14H,4-13H2,1-3H3,(H,21,22)

InChI Key

ULJXGJVCIAVJGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CCN(CC2)CC(=O)O

Origin of Product

United States

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